

analytical chemistry standards for 1-Amino-1-cyclopropanecarbonitrile hydrochloride

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Compound of Interest

Compound Name:	1-Amino-1-cyclopropanecarbonitrile hydrochloride
Cat. No.:	B1284011

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Application Notes and Protocols: 1-Amino-1-cyclopropanecarbonitrile hydrochloride

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS No. 127946-77-4) is a specialized chemical intermediate used in pharmaceutical research and drug development.^[1] Its unique cyclopropyl moiety combined with amino and nitrile functional groups makes it a valuable building block in organic synthesis.^[1] As a critical raw material, ensuring its identity, purity, and quality is paramount. These application notes provide a summary of the analytical standards and detailed protocols for the characterization of **1-Amino-1-cyclopropanecarbonitrile hydrochloride**.

Physicochemical and Analytical Data Summary

The following tables summarize the key physicochemical properties and typical analytical specifications for a reference standard of **1-Amino-1-cyclopropanecarbonitrile hydrochloride**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	127946-77-4	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₇ CIN ₂	[3] [5]
Molecular Weight	118.56 g/mol	[1] [4] [5]
Synonyms	1-Amino-1-cyanocyclopropane hydrochloride, 1- Aminocyclopropyl Cyanide Hydrochloride	[1] [4]
Appearance	Off-white to pale brown powder or crystals	[1] [3] [6]
Melting Point	178-223 °C (decomposes)	[1] [6]
Storage	Store at 2-8°C, under an inert atmosphere	[1] [6]

Table 2: Analytical Specifications for Reference Standard

Analytical Test	Specification	Method
Purity (NMR)	≥ 97%	Quantitative NMR (qNMR)
Assay (Titration)	≥96.0 to ≤104.0% (as Chloride)	Argentometric Titration
Identity	Conforms to the structure	¹ H NMR, ¹³ C NMR, FT-IR, MS
Water Content	Report Value	Karl Fischer Titration
Residual Solvents	To be determined based on synthesis	GC-HS

Experimental Protocols

The following are representative protocols for the analytical characterization of **1-Amino-1-cyclopropanecarbonitrile hydrochloride**.

Note: These are general methodologies and may require optimization for specific instrumentation and sample matrices.

This protocol describes the determination of the purity of **1-Amino-1-cyclopropanecarbonitrile hydrochloride** using ^1H NMR with an internal standard of known purity.

3.1.1 Materials and Reagents

- Sample: **1-Amino-1-cyclopropanecarbonitrile hydrochloride**
- Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified reference material)
- Solvent: Deuterium oxide (D_2O) or DMSO-d_6
- Equipment: 400 MHz (or higher) NMR Spectrometer, analytical balance, volumetric flasks, Class A pipettes.

3.1.2 Sample Preparation

- Accurately weigh approximately 10 mg of **1-Amino-1-cyclopropanecarbonitrile hydrochloride** into a clean vial.
- Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.
- Dissolve the mixture in 1.0 mL of D_2O .
- Vortex the solution until fully dissolved.
- Transfer approximately 0.7 mL of the solution into a clean, dry NMR tube.

3.1.3 NMR Data Acquisition

- Tune and shim the spectrometer according to standard procedures.
- Acquire a quantitative ^1H NMR spectrum with the following example parameters:

- Pulse Program: Standard quantitative pulse sequence (e.g., zg30)
- Number of Scans: 16 or 32
- Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
- Acquisition Time: ~4 seconds
- Spectral Width: 20 ppm

3.1.4 Data Analysis

- Apply Fourier transform, phase correction, and baseline correction to the spectrum.
- Integrate the well-resolved proton signals of the analyte and the internal standard. For 1-Amino-1-cyclopropanecarbonitrile, the two methylene groups on the cyclopropane ring should appear as distinct signals. For maleic acid, the vinylic proton signal is used.
- Calculate the purity using the following formula:

$$\text{Purity (\%)} = (\text{I_analyte} / \text{N_analyte}) * (\text{N_IS} / \text{I_IS}) * (\text{MW_analyte} / \text{MW_IS}) * (\text{m_IS} / \text{m_analyte}) * \text{P_IS}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P_IS = Purity of the Internal Standard

This protocol confirms the functional groups present in the molecule.

3.2.1 Equipment

- Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

3.2.2 Procedure

- Record a background spectrum of the clean ATR crystal.
- Place a small amount of the **1-Amino-1-cyclopropanecarbonitrile hydrochloride** powder directly onto the ATR crystal.
- Apply pressure using the ATR anvil to ensure good contact.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
- Compare the resulting spectrum with a reference spectrum. Expected characteristic peaks include N-H stretches (amine), C≡N stretch (nitrile), and C-H stretches (cyclopropyl).

This protocol confirms the molecular weight of the free base form of the compound.

3.3.1 Equipment and Reagents

- Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or flow injection).
- Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.

3.3.2 Procedure

- Prepare a dilute solution of the sample (~10 $\mu\text{g}/\text{mL}$) in the solvent.
- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire the mass spectrum in positive ion mode.

- The expected protonated molecule $[M+H]^+$ for the free base ($C_4H_6N_2$) should be observed at $m/z \approx 83.06$.^[5]

This protocol quantifies the chloride content to determine the assay value.^[3]

3.4.1 Equipment and Reagents

- Titrant: 0.1 M Silver Nitrate ($AgNO_3$) solution, standardized.
- Indicator: Potassium chromate (K_2CrO_4) solution.
- Solvent: Deionized water.
- Equipment: Analytical balance, burette, flasks.

3.4.2 Procedure

- Accurately weigh approximately 100 mg of the sample into a conical flask.
- Dissolve the sample in 50 mL of deionized water.
- Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.
- Titrate with standardized 0.1 M $AgNO_3$ solution until the first appearance of a permanent reddish-brown precipitate (silver chromate).
- Record the volume of titrant used.
- Perform a blank titration and subtract the blank volume from the sample titration volume.

$$3.4.3 \text{ Calculation Assay (\%)} = (V_{AgNO_3} * M_{AgNO_3} * MW_{analyte}) / (m_{sample} * 1000) * 100$$

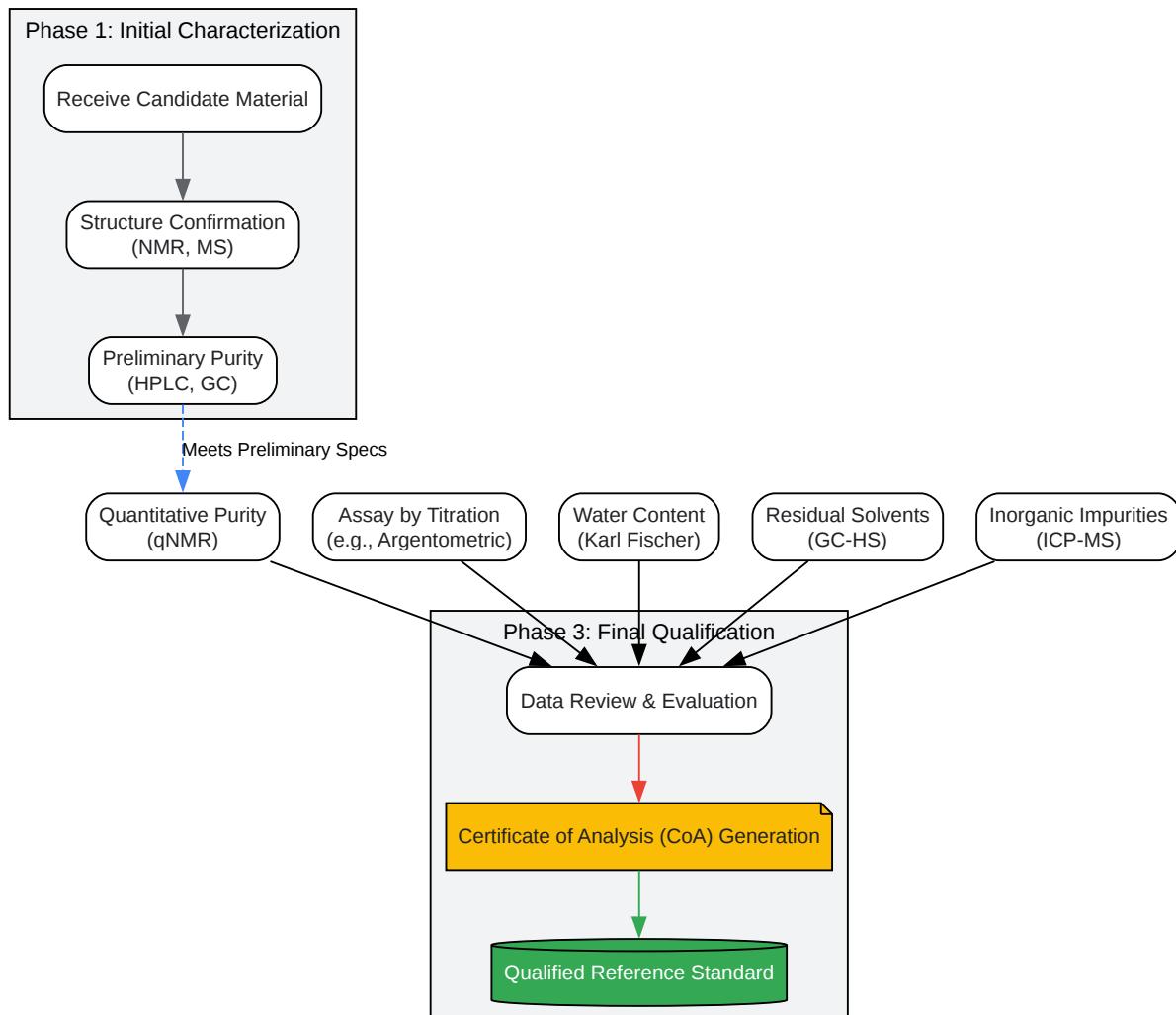
Where:

- V_{AgNO_3} = Volume of $AgNO_3$ titrant used (mL)
- M_{AgNO_3} = Molarity of $AgNO_3$ solution

- MW_analyte = Molecular weight of **1-Amino-1-cyclopropanecarbonitrile hydrochloride** (118.56 g/mol)
- m_sample = mass of the sample (g)

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the qualification of a chemical reference standard.



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Caption: Workflow for the Qualification of a Chemical Reference Standard.

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